molecular formula C23H24N6O3 B2500297 2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide CAS No. 1171421-37-6

2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide

Cat. No.: B2500297
CAS No.: 1171421-37-6
M. Wt: 432.484
InChI Key: KYEMRLVIEWYPCF-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide, also known as PRN0471, is a potent, reversible, and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) (source) . It functions by irreversibly binding to the Cys481 residue in the BTK active site, thereby suppressing B-cell receptor signaling pathways critical for the proliferation and survival of malignant B-cells (source) . This compound was specifically developed to overcome the common C481S mutation in BTK that confers resistance to first-generation covalent BTK inhibitors like ibrutinib, making it a valuable chemical probe for studying resistance mechanisms in B-cell malignancies such as chronic lymphocytic leukemia (CLL) (source) . Beyond oncology, its potent BTK inhibition is highly relevant for immunological research, as BTK is a key mediator in pathways driving autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (source) . Researchers utilize this molecule to dissect the role of BTK in B-cell and macrophage signaling, to evaluate its efficacy in preclinical models of autoimmune disorders and hematologic cancers, and to explore novel therapeutic strategies for overcoming treatment-resistant disease states.

Properties

IUPAC Name

2-ethoxy-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-3-32-22-18(5-4-10-25-22)21(30)24-11-12-29-20-19(13-27-29)23(31)28(15-26-20)14-17-8-6-16(2)7-9-17/h4-10,13,15H,3,11-12,14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEMRLVIEWYPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the ethoxy and nicotinamide moieties further enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C20H24N4O2
  • Molecular Weight : 352.43 g/mol

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Pyrazolo[3,4-d]pyrimidines have been documented to inhibit various kinases, which are crucial in cell signaling pathways.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines has been observed in related compounds.

Pharmacological Studies

  • Antitumor Activity :
    • A study demonstrated that similar pyrazolo compounds exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and A375. The IC50 values ranged from 0.36 µM to 1.8 µM for different derivatives targeting cyclin-dependent kinases (CDK) .
  • Antidiabetic Potential :
    • Research on thiazolidinedione derivatives suggests that the compound might enhance insulin sensitivity through activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator in glucose metabolism .
  • Neuroprotective Effects :
    • Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation.

Case Study 1: Anticancer Activity

A recent investigation focused on the anticancer properties of pyrazolo derivatives showed that the tested compound inhibited cell proliferation in vitro with a notable selectivity towards tumor cells compared to normal cells. This study utilized various human tumor cell lines to assess the cytotoxicity and identified a promising therapeutic window for further development.

Case Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of similar compounds through in vivo models. The results indicated a significant reduction in inflammatory markers following treatment with the compound, suggesting its potential utility in managing inflammatory diseases.

Data Table of Biological Activities

Activity TypeEffectReference
AntitumorIC50 values ranging from 0.36 to 1.8 µM
AntidiabeticActivation of PPARγ
NeuroprotectiveModulation of neurotransmitter systemsPreliminary Study
Anti-inflammatoryReduction in inflammatory markersIn Vivo Study

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Potential Implications
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 2-ethoxy nicotinamide, 4-methylbenzyl, ethyl linker Moderate lipophilicity; potential kinase inhibition via ATP-binding pocket interaction
Tian et al. (EP2228370B1) Triazin-6-yl 2-ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl, butyramide Enhanced solubility due to ethylpiperazine; sulfonyl group may improve target affinity
Example 51 (EP Patent) Pyrrolidine-2-carboxamide 4-(4-methylthiazol-5-yl)benzyl, hydroxyproline Thiazole and benzyl groups may enhance selectivity for tyrosine kinases
Compound 3b (Wiley-VCH, 2013) Pyrimido[4,5-d]pyrimidinone Methoxy, 4-methylpiperazinyl, acrylamide Piperazine improves solubility; acrylamide may enable covalent binding to targets

Key Findings from Comparative Studies:

Triazine-based analogs (Tian et al. ) show broader substituent tolerance but reduced metabolic stability.

Substituent Effects :

  • Lipophilicity : The 4-methylbenzyl group in the target compound increases logP relative to piperazine-containing analogs (Compound 3b ), which may reduce solubility but enhance cell penetration.
  • Solubility : Ethylpiperazine (Tian et al. ) and hydroxyproline (EP Patent ) substituents introduce polar groups, improving aqueous solubility compared to the target’s benzyl group.

Synthetic Accessibility: The target compound’s synthesis aligns with pyrazolo-pyrimidine routes described by Taylor and Patel , whereas triazine (Tian et al.) and pyrimido-pyrimidinone (Compound 3b ) derivatives require multi-step functionalization.

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